molecular formula C8H9BO2 B1223481 4-Vinylphenylboronic acid CAS No. 2156-04-9

4-Vinylphenylboronic acid

Cat. No. B1223481
CAS RN: 2156-04-9
M. Wt: 147.97 g/mol
InChI Key: QWMJEUJXWVZSAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Vinylphenylboronic acid often involves polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the preparation of well-defined polymers. For instance, RAFT polymerization has been utilized to synthesize homo and block copolymers from 4-vinylphenylboronic acid, enabling the creation of pH and glucose-responsive materials (Maji et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-Vinylphenylboronic acid facilitates its interaction and functionality within polymers. It has been integrated into nanosheets and covalent organic frameworks (COFs) for enhanced electrochemical and adsorptive properties. For example, novel nanosheets functionalized with 4-Vinylphenylboronic acid have shown excellent electrochemical sensing capabilities due to the synergistic effects of graphene oxide, polypyrrole, and boronic acid groups (Mao et al., 2017).

Chemical Reactions and Properties

4-Vinylphenylboronic acid participates in various chemical reactions, including carbonylative additions and copolymerizations, which are crucial for creating functional materials. Its boronic acid group interacts selectively with diols, enabling the development of sensors and responsive materials. For instance, its incorporation into polymers has led to the development of micellar sugar sensors sensitive to glucose levels (Maji et al., 2014).

Scientific Research Applications

Application 1: Enrichment of cis-diol Containing Molecules

  • Summary of the Application : 4-Vinylphenylboronic acid is used in the synthesis of highly selective phenylboronic acid-functionalized organic polymers for the enrichment of cis-diol containing molecules . These molecules include nucleosides, catechols, saccharides, and glycoproteins .
  • Methods of Application or Experimental Procedures : The phenylboronic acid (PBA)-functionalized polymers were synthesized using N,N’ -methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . The physical features of all the polymers were characterized in detail .
  • Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) . Binding kinetics measurement demonstrated that such PBA-MBAA particles required a long time (30 min) to reach the adsorption equilibrium due to their microporous structure . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .

Application 2: Synthesis of Styrene-Based Organoboron Polymers

  • Summary of the Application : 4-Vinylphenylboronic acid is commonly used in the synthesis of styrene-based organoboron polymers . These polymers have a wide range of applications in various fields due to their unique properties.
  • Methods of Application or Experimental Procedures : The synthesis of these polymers typically involves the polymerization of 4-Vinylphenylboronic acid with other monomers to form a polymer chain .
  • Results or Outcomes : The resulting polymers exhibit unique properties such as self-healing capabilities and can be used in a variety of applications .

Application 3: Enrichment of Invertase from Baker’s Yeast

  • Summary of the Application : 4-Vinylphenylboronic acid is used in the synthesis of poly (2-Hydroxyethyl methacrylate) [PHema-Pba] cryogels functionalized with boronic acid for the enrichment of invertase from baker’s yeast .
  • Methods of Application or Experimental Procedures : The PHema-Pba cryogels were synthesized at subzero temperatures and characterized using swelling tests, scanning electron microscopy, and Fourier-transform infrared spectroscopy . The invertase binding capacity of PHema-Pba cryogel was evaluated by binding studies in different pH, temperature, and interaction time conditions .
  • Results or Outcomes : The maximum invertase binding of PHema-Pba cryogel was found as 15.2 mg/g, and 23.7 fold invertase purification was achieved from baker’s yeast using PHema-Pba cryogels . The results show that PHema-Pba cryogels have high invertase binding capacity and may be used as an alternative method for enzyme purification via boronate affinity systems .

Application 4: Synthesis of Aggregation Induced Emission (AIE) Dye

  • Summary of the Application : 4-Vinylphenylboronic acid can be used as a precursor in the synthesis of aggregation induced emission (AIE) dye . AIE dyes are a class of fluorescent materials that emit light upon aggregation, which is contrary to the behavior of most conventional dyes.
  • Methods of Application or Experimental Procedures : The synthesis of AIE dyes typically involves the reaction of 4-Vinylphenylboronic acid with other reagents under suitable conditions .
  • Results or Outcomes : The resulting AIE dyes exhibit unique optical properties and have potential applications in various fields such as bioimaging, sensing, and optoelectronic devices .

Application 5: Glucose Selective Microgels

  • Summary of the Application : 4-Vinylphenylboronic acid is used in the synthesis of poly(phenylboronic acid) microgels with high glucose selectivity at physiological pH .
  • Methods of Application or Experimental Procedures : The microgel is made of a commercial 4-vinylphenylboronic acid crosslinked with N,N′-bis(propene)perylene-3,4,9,10-tetracarboxyldiimide . The introduction of a suitable amount of perylene bisimides into the poly(phenylboronic acid) network can make the newly developed microgels responsive with high selectivity to glucose .
  • Results or Outcomes : The responsive volume phase transitions of the microgels give excellent fits to a 1:1 binding model, to estimate an association constant of 212 M −1 for glucose binding, which is remarkably larger than those of 78, 42 and 52 M −1 respectively, for fructose, galactose and mannose binding . The proposed microgels also feature a class of built-in signalling systems in the form of highly selective glucose-dependent fluorescence emission .

properties

IUPAC Name

(4-ethenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6,10-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMJEUJXWVZSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54802-94-7
Record name Poly(4-vinylphenylboronic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54802-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10370281
Record name 4-Vinylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Vinylphenylboronic acid

CAS RN

2156-04-9
Record name 4-Vinylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Vinylphenylboronic acid
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Synthesis routes and methods

Procedure details

The procedure of Example 9 was repeated with the following reagents: 4-bromostyrene (9.15 g, 0.05 mol), magnesium turnings (1.46 g, 0.06 mol), THF (40 mL), and trimethylborate (6.24 g, 0.06 mol in 30 mL of THF). After work-up, an off-white solid (6.9 g, 93 percent) was isolated. 1H and 13C NMR spectra were consistent with the following structure. ##STR13##
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,410
Citations
H Mao, M Liu, Z Cao, C Ji, Y Sun, D Liu, S Wu… - Applied Surface …, 2017 - Elsevier
… oxide (PPy/GO) nanosheets, which combined the advantages of GO, PPy and PBA groups, were successfully prepared by a simple polymerization of 4-vinylphenylboronic acid (4VPBA) …
Number of citations: 46 www.sciencedirect.com
S Maji, G Vancoillie, L Voorhaar… - Macromolecular …, 2014 - Wiley Online Library
Well‐defined homo and mPEGylated block (co)polymers of the commercially available unprotected 4‐vinylphenylboronic acid (4‐VBA) monomer are reported based on reversible …
Number of citations: 25 onlinelibrary.wiley.com
KH Ye, A Sung - Journal of the Korean Chemical Society, 2010 - koreascience.kr
… 또한 4-vinylphenylboronic acid를 첨가한 sample 4-V1의 UV-B, UV-A, visible ray의 평균 광투과율은 80.1%, 86.7%, 90.5% 로, 4-V3은 80.0%, 86.8%, 90.7%로, 4-V5는 80.0%, 86.2%, 90.2…
Number of citations: 0 koreascience.kr
H Huang, Z Lin, Y Lin, X Sun, Y Xie, L Zhang… - … of Chromatography A, 2012 - Elsevier
A mixed-mode monolithic stationary phase was prepared for capillary liquid chromatography (cLC) by in situ copolymerization of 4-vinylphenylboronic acid (VPBA) and pentaerythritol …
Number of citations: 43 www.sciencedirect.com
T Michitaka, T Imai, A Hashidzume - Polymers, 2017 - mdpi.com
… In this study, we have investigated the formose reaction controlled by N,N-dimethylacrylamide/4-vinylphenylboronic acid copolymer (pDMA/VBA) and phenylboronic acid (PBA) because …
Number of citations: 12 www.mdpi.com
Z Lin, H Huang, X Sun, Y Lin, L Zhang… - Journal of Chromatography …, 2012 - Elsevier
… The pre-polymerization mixture consisted of glycidyl methacrylate (GMA) and 4-vinylphenylboronic acid (VPBA) as bifunctional monomers, ethylene dimethacrylate (EDMA) as …
Number of citations: 42 www.sciencedirect.com
VD Patel, SA Shamsi, A Miller, A Liu - Electrophoresis, 2023 - Wiley Online Library
… In this study, we report using 4-vinylphenylboronic acid (4-VPBA) as a novel stationary phase for CEC– MS/MS application to separate TRP, KYN, and 3-hydroxykynurenine (3-OHKYN). …
Z Shu, W Wang, Y Zuo, Z Yi, Y Zhou, C Gao - Journal of Membrane Science, 2022 - Elsevier
… 4-vinylphenylboronic acid (4-VBA) was used directly without further purification. S-1-Dodecyl-S′-(R, R′-dimethyl-R″-acetic acid) trithiocarbonate was synthesized following the …
Number of citations: 4 www.sciencedirect.com
G Vancoillie, S Pelz, E Holder, R Hoogenboom - Polymer Chemistry, 2012 - pubs.rsc.org
The controlled polymerization of the unprotected, commercially available, 4-vinylphenylboronic acid (4-VBA) monomer is reported by nitroxide mediated polymerization. The glucose …
Number of citations: 41 pubs.rsc.org
J Wu, DH Bremner, H Li, X Sun, LM Zhu - Materials Science and …, 2016 - Elsevier
… [32] produced a temperature- and glucose-sensitive microgel using NVCL and 4-vinylphenylboronic acid (VPBA), but their work did not include drug loading, cumulative drug release …
Number of citations: 28 www.sciencedirect.com

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